

Technical Monograph: 2-Chloro-N-(1-phenylpropyl)propanamide[1]

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Compound of Interest

Compound Name: 2-chloro-N-(1-phenylpropyl)propanamide

Cat. No.: B13644882

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Chemical Identity and Structural Analysis[1][2][3][4]

2-chloro-N-(1-phenylpropyl)propanamide is an organic amide characterized by a dual-chiral center framework.[1] It serves as an electrophilic intermediate due to the labile

-chlorine atom, making it a versatile precursor for nucleophilic substitution reactions.[1]

Nomenclature and Identifiers

- IUPAC Name: 2-chloro-N-(1-phenylpropyl)propanamide[1]
- Molecular Formula: $C_{13}H_{17}ClNO$ [1]
- Molecular Weight: 225.71 g/mol [1][2]

- Structural Class:

-Haloamide / Benzylamine derivative[1]

Structural Components

The molecule consists of two primary domains linked by an amide bond:[1]

- Acyl Domain: Derived from 2-chloropropanoic acid, contributing a reactive ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

-chloroethyl group.[1]

- Amine Domain: Derived from 1-phenylpropan-1-amine (

-ethylbenzylamine), contributing a lipophilic, steric-bulky benzylic moiety.[1]

Stereochemistry

The structure possesses two chiral centers:

- C1 of the propyl chain: The benzylic carbon attached to the nitrogen.
- C2 of the propanoyl chain: The carbon bearing the chlorine atom.[3]

This results in four possible stereoisomers (two pairs of enantiomers). In a non-stereoselective synthesis, the product is obtained as a mixture of diastereomers.[1] The diastereomers may exhibit distinct physical properties (e.g., melting point, NMR chemical shifts), which is critical for analytical characterization.[1]

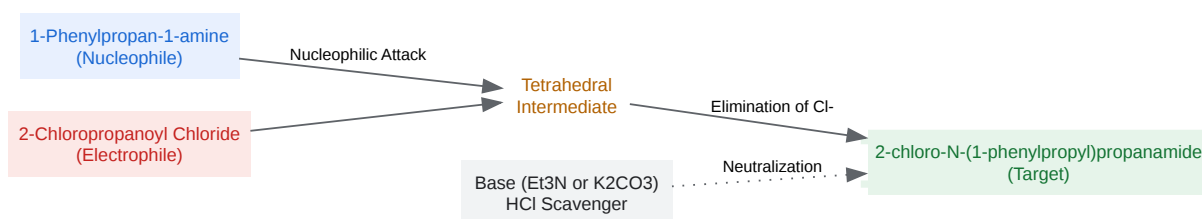
Center	Position	Substituents	Configuration
-Amine	Benzylic C	-H, -Ph, -Et, -NH-	or
-Carbonyl	Acyl C	-H, -Cl, -Me, -CO-	or

Synthetic Methodology

The synthesis of **2-chloro-N-(1-phenylpropyl)propanamide** typically follows a nucleophilic acyl substitution pathway.[1] The most robust protocol involves the reaction of 1-phenylpropan-1-amine with 2-chloropropanoyl chloride under Schotten-Baumann conditions or in an anhydrous organic solvent with a tertiary amine base.[1]

Reaction Scheme

The reaction proceeds via the attack of the primary amine on the acyl chloride carbonyl, followed by the elimination of HCl.



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Figure 1: Synthetic pathway for the acylation of 1-phenylpropan-1-amine.[1]

Experimental Protocol (Anhydrous Condition)

This protocol minimizes hydrolysis of the acyl chloride and ensures high yield.[1]

Reagents:

- 1-Phenylpropan-1-amine (1.0 equiv)[1]
- 2-Chloropropanoyl chloride (1.1 equiv)[1]
- Triethylamine (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted") (1.2 equiv)[1]

Physicochemical Properties & Characterization

Due to the lack of widely published experimental data for this specific derivative, properties are derived from structural analogs (e.g., 2-chloro-N-phenylpropanamide) and computational models.^[1]

Predicted Properties

Property	Value (Predicted)	Context
Physical State	Solid (Low melting) or Viscous Oil	Depends on diastereomeric purity. ^{[1][4]}
Melting Point	60–85 °C	Estimated based on amide analogs. ^[1]
Solubility	High: DCM, DMSO, MeOHLow: Water	Lipophilic benzylic chain reduces water solubility. ^[1]
LogP	~2.6 – 2.9	Moderate lipophilicity. ^[1]

Spectroscopic Identification

- NMR (CDCl₃)

, 400 MHz):

- ¹H NMR (CDCl₃, 400 MHz): 7.2–7.4 (m, 5H, Ar-H).^[1]

- ¹³C NMR (CDCl₃, 100 MHz): 6.8 (br s, 1H, NH).^[1]

- ¹H NMR (CDCl₃, 400 MHz): 4.9 (q, 1H, Ph-CH-N) – Diagnostic benzylic proton.^[1]

- 4.4 (q, 1H, Cl-CH-Me) – Diagnostic alpha-chloro proton.[\[1\]](#)
- [ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">](#)
1.8 (m, 2H, -CH
-).[\[1\]](#)
- [ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">](#)
1.7 (d, 3H, Cl-CH-CH
).[\[1\]](#)
- [ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">](#)
0.9 (t, 3H, -CH
-CH
).[\[1\]](#)
- Note: Diastereomers will show signal doubling, particularly for the methyl doublets and methine quartets.[\[1\]](#)
- Mass Spectrometry (EI/ESI):
 - Molecular Ion:[ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">](#)
(characteristic 3:1 Cl isotope pattern).[\[1\]](#)
 - Fragmentation: Loss of Cl ([ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">](#)
) , cleavage of the amide bond yielding the phenylpropylamine fragment (
).[\[1\]](#)

Reactivity and Applications

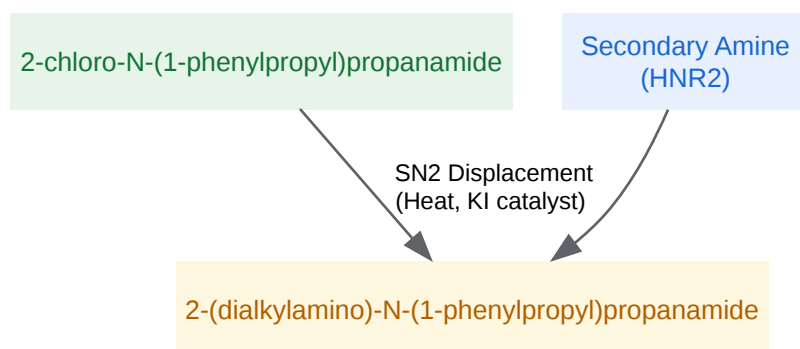
The core utility of **2-chloro-N-(1-phenylpropyl)propanamide** lies in the reactivity of the

-chloro position.^[1] It acts as a "warhead" for further functionalization.^[1]

Nucleophilic Substitution (Amination)

The most common application is the synthesis of

-amino amides.^[1] Reaction with secondary amines (e.g., pyrrolidine, diethylamine) yields structures analogous to local anesthetics or substituted cathinone metabolites (though the latter typically possess a ketone, not an amide).^[1]



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Figure 2: Derivatization via nucleophilic substitution.

Hydrolysis

Under strong acidic or basic conditions, the amide bond cleaves to regenerate 1-phenylpropylamine and 2-chloropropionic acid (or 2-hydroxypropionic acid if hydrolysis is prolonged).^[1] This pathway is relevant for metabolic stability studies.^[1]

Safety and Handling

Warning:

-Haloamides are potent alkylating agents.[1] They can alkylate DNA or proteins and are potential skin sensitizers and irritants.[1]

- Hazard Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood.
- Disposal: Halogenated organic waste.[1] Do not dispose of down the drain.
- First Aid: In case of skin contact, wash immediately with soap and water.[1] The lipophilic nature allows rapid dermal absorption.

References

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